methyl 3-[(2S)-oxiran-2-yl]propanoate
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Overview
Description
methyl 3-[(2S)-oxiran-2-yl]propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a propionic acid methyl ester group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2S)-oxiran-2-yl]propanoate typically involves the reaction of oxirane (ethylene oxide) with propionic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. Common catalysts used in this reaction include tertiary amines, which facilitate the ring-opening of the oxirane and subsequent esterification with propionic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed and the product is continuously removed and purified. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(2S)-oxiran-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the ester group.
Functionalized Esters: Formed from nucleophilic substitution reactions.
Scientific Research Applications
methyl 3-[(2S)-oxiran-2-yl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-[(2S)-oxiran-2-yl]propanoate involves the ring-opening of the oxirane group, which can react with various nucleophiles. This reaction is typically catalyzed by tertiary amines, which facilitate the formation of a hydrogen-bonded complex between the acid and oxirane. The carboxylate anion then participates in the ring-opening of the oxirane, leading to the formation of the ester .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: An ester with a simpler structure, lacking the oxirane ring.
Ethyl acetate: Another ester, commonly used as a solvent, also lacks the oxirane ring.
Methyl butyrate: An ester with a longer carbon chain but no oxirane ring
Uniqueness
methyl 3-[(2S)-oxiran-2-yl]propanoate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and chemical properties. This makes it more versatile in chemical synthesis and industrial applications compared to simpler esters .
Properties
CAS No. |
85428-31-5 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl 3-[(2S)-oxiran-2-yl]propanoate |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)3-2-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
XCRNWWBUCYZWRL-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)CC[C@H]1CO1 |
Canonical SMILES |
COC(=O)CCC1CO1 |
Origin of Product |
United States |
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